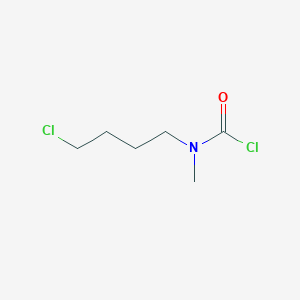![molecular formula C14H14O B1608917 (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 76350-85-1](/img/structure/B1608917.png)
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Descripción general
Descripción
“(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol” is a chemical compound with the molecular formula C13H12O . It is also known by other names such as 2-Biphenylmethanol, 2-(Hydroxymethyl)biphenyl, Biphenyl-2-yl-methanol, 2-Phenylbenzyl alcohol, and o-Phenyl benzyl alcohol .
Molecular Structure Analysis
The molecular structure of “(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol” has a molecular weight of 184.2338 . More detailed physical and chemical properties could not be found in the available resources .Aplicaciones Científicas De Investigación
Catalytic Applications
(Sarki et al., 2021) discuss the use of methanol as both a C1 synthon and hydrogen source in selective N-methylation of amines, emphasizing its application in chemical synthesis and energy technologies. This highlights the potential role of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in similar catalytic processes.
Methanol as a Building Block
The work of (Dalena et al., 2018) provides an overview of methanol's utility in forming more complex chemical structures. This underscores the significance of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol as a potential intermediate in the synthesis of various complex compounds.
Methanol in Lipid Dynamics
(Nguyen et al., 2019) explore methanol's impact on lipid dynamics, indicating its influence on lipid transfer and flip-flop kinetics. This suggests that derivatives like (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol could play a role in studies related to biomembranes and lipid dynamics.
Synthesis of Pharmaceutical Agents
Research by (Sarki et al., 2021) also demonstrates the synthesis of pharmaceutical agents like venlafaxine and imipramine using methanol as a key component. This underscores the importance of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in the pharmaceutical industry for drug synthesis.
Methanol in Biological Membranes
(Nguyen et al., 2019) indicate that methanol can influence the structure-function relationship in biological membranes, suggesting potential applications of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in studying protein-lipid interactions and membrane dynamics.
Potential for Green Chemistry
(Hu & Shan, 2020) emphasize methanol's use ingreen chemistry, where it is employed as a methylating reagent in the synthesis of complex organic compounds. This indicates the potential use of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in environmentally friendly synthesis processes.
Application in Organic Synthesis
(Ohta et al., 1987) discuss the preparation of methanol derivatives and their conversion into carbonyl compounds. This suggests the use of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in the synthesis of carbonyl compounds and other organic synthesis applications.
Use in Liquid Crystals and Engineering Plastics
(Yoshiteru et al., 2004) explore the production of dimethylbiphenyl, a valuable monomer for liquid crystals and engineering plastics, using methanol. The study highlights the potential application of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in these industries.
Methanol in Methylation Reactions
(Ogata et al., 2018) demonstrate the use of methanol for selective methylation of aromatic amines. This indicates the potential for using (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in similar methylation processes.
Biological Conversion of Methanol
(Whitaker et al., 2017) discuss engineering E. coli to convert methanol into metabolites, demonstrating methanol's role in biological systems. This suggests potential bioengineering applications of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol.
Methanol in Energy Production
(Dalena et al., 2018) and (Whitaker et al., 2017) both highlight methanol's use in energy production, suggesting potential applications of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in this field, particularly in fuel cells and hydrogen storage.
Propiedades
IUPAC Name |
[3-(2-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQWCFLTWFAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362655 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol | |
CAS RN |
76350-85-1 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)
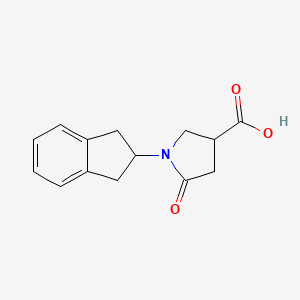
![Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1608836.png)
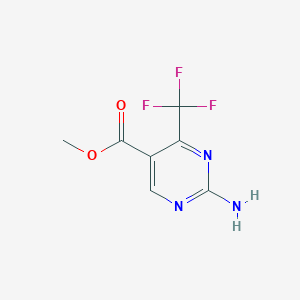
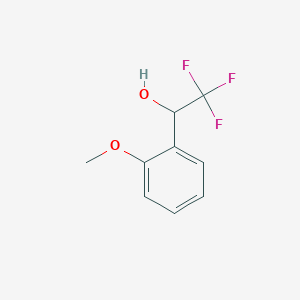
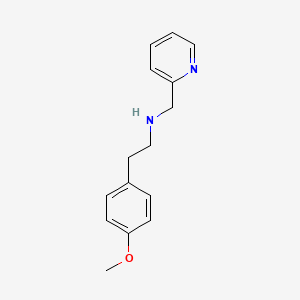
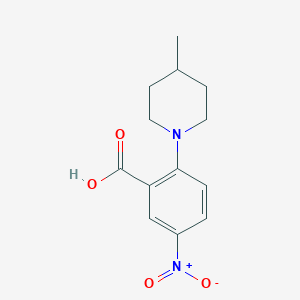
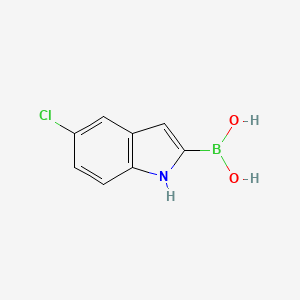
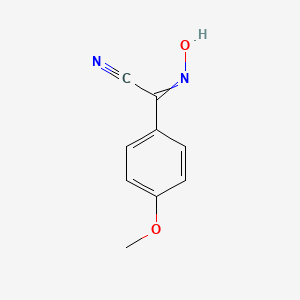
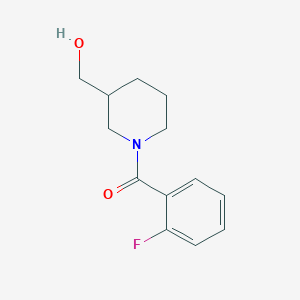
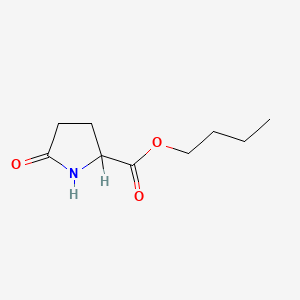
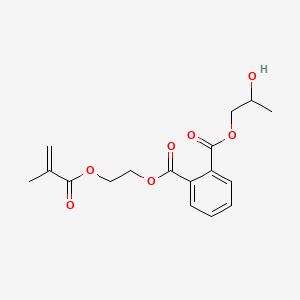
![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1608852.png)
